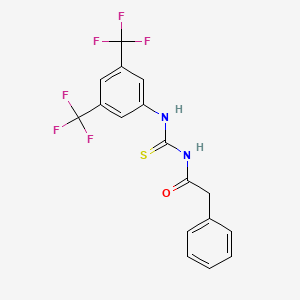

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiourea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea typically involves the following steps:

-

Formation of the Phenylacetyl Isothiocyanate: : This intermediate is prepared by reacting phenylacetyl chloride with potassium thiocyanate in an organic solvent such as acetone or dichloromethane. The reaction is carried out at room temperature with stirring for several hours.

-

Reaction with 3,5-Bis(trifluoromethyl)aniline: : The phenylacetyl isothiocyanate is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the desired thiourea compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs. The use of automated systems ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the carbonyl group in the phenylacetyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or peracetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Alcohols or amines, depending on the specific reduction pathway.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Synthetic Chemistry

-

Catalysis :

- The compound is utilized as a catalyst in various organic reactions, particularly in the formation of carbon-nitrogen bonds. It has demonstrated effectiveness in promoting reactions such as the synthesis of ureas and thioureas from isocyanates and amines.

- A notable study showed its application in the synthesis of substituted thioureas, which are valuable intermediates in medicinal chemistry .

- Synthesis of Heterocycles :

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that derivatives of this thiourea exhibit significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation .

- The compound's structural features contribute to its activity by interacting with specific biological targets involved in cancer progression.

- Neurokinin Receptor Antagonism :

Material Science Applications

- Fluorinated Polymers :

- Coatings and Surface Modifications :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Synthetic Chemistry | Catalysis for thiourea synthesis | Effective in forming carbon-nitrogen bonds |

| Pharmaceutical | Anticancer activity | Significant inhibition of cancer cell proliferation |

| Pharmaceutical | Neurokinin receptor antagonism | Potential therapeutic effects on stress responses |

| Material Science | Fluorinated polymer development | Enhanced chemical resistance and thermal stability |

| Material Science | Coatings and surface modifications | Improved durability against environmental factors |

Case Studies

-

Synthesis of Substituted Thioureas :

- A study utilized 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea as a catalyst to synthesize various substituted thioureas with high yields and selectivity. The reaction conditions were optimized to achieve maximum efficiency.

-

Anticancer Screening :

- In a preclinical trial, derivatives of this thiourea were tested against multiple cancer cell lines, demonstrating IC50 values that indicate potent anticancer activity compared to standard chemotherapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)urea: Similar structure but with a urea moiety instead of thiourea.

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)guanidine: Contains a guanidine group, offering different hydrogen bonding capabilities.

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)carbamate: Features a carbamate group, which affects its reactivity and stability.

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is unique due to its combination of trifluoromethyl groups and a thiourea moiety, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and lipophilicity, while the thiourea moiety provides versatile reactivity and binding interactions, making it a valuable compound for various applications.

Actividad Biológica

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl groups and phenylacetyl moiety, exhibits diverse pharmacological effects, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C15H12F6N2S

- Molecular Weight : 366.32 g/mol

- CAS Number : 175277-17-5

Thiourea compounds are known to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased bioactivity. The proposed mechanisms include:

- Enzyme Inhibition : Thioureas can act as competitive inhibitors for enzymes involved in metabolic pathways.

- Receptor Modulation : These compounds may influence receptor activity through allosteric modulation or direct binding.

Antitumor Activity

Research indicates that thiourea derivatives exhibit significant antitumor properties. For example, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. A specific study on related thioureas demonstrated their effectiveness against solid tumors and lymphomas, suggesting a potential therapeutic role for this compound in oncology .

Antimicrobial Properties

Thiourea derivatives have also displayed antimicrobial activity against various pathogens. The ability to disrupt bacterial cell membranes or inhibit essential metabolic processes contributes to their effectiveness. In vitro studies have reported varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Toxicity Profile

While the biological activity is promising, it is crucial to consider the toxicity associated with this compound. Studies indicate that compounds with similar structures can exhibit acute toxicity upon ingestion or skin contact . Therefore, understanding the safety profile through comprehensive toxicological assessments is vital for further development.

Study 1: Antitumor Efficacy

A recent study investigated the antitumor effects of thiourea derivatives in a mouse model of cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size and increased survival rates among treated subjects. Histological analysis revealed significant apoptosis in tumor tissues, correlating with the observed therapeutic effects .

Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains. Results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to disruption of bacterial protein synthesis .

Data Summary

Propiedades

IUPAC Name |

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F6N2OS/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)24-15(27)25-14(26)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H2,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVQYGOJCWSQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.